1-(3-Acetyl-5-hydroxyphenyl)ethanone

Beschreibung

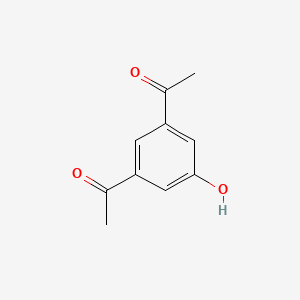

1-(3-Acetyl-5-hydroxyphenyl)ethanone is a substituted acetophenone derivative characterized by a hydroxyl group at the 5-position and an acetyl group at the 3-position of the aromatic ring. Its molecular formula is C₉H₈O₃, with a molecular weight of 164.16 g/mol. The compound exhibits structural features that influence its physicochemical properties, such as solubility, melting point, and reactivity. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, while the acetyl group contributes to electrophilic aromatic substitution reactivity.

Eigenschaften

IUPAC Name |

1-(3-acetyl-5-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6(11)8-3-9(7(2)12)5-10(13)4-8/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJZBAHXVFBVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629263 | |

| Record name | 1,1'-(5-Hydroxy-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87533-51-5 | |

| Record name | 1,1'-(5-Hydroxy-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Acetyl-5-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetophenone in chloroform in an ice bath . Another method includes the bromination of 3,5-dibromo-2-hydroxyacetophenone in refluxing acetic acid . These reactions typically yield the desired compound with varying degrees of efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Acetyl-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Halogenated derivatives and other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(3-Acetyl-5-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Acetyl-5-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents (Positions) | Molecular Formula | Key Features |

|---|---|---|---|

| This compound | -OH (5), -COCH₃ (3) | C₉H₈O₃ | Dual functional groups; moderate polarity due to hydroxyl and acetyl groups |

| 1-(3-Chloro-5-hydroxyphenyl)ethanone | -OH (5), -Cl (3) | C₈H₇ClO₂ | Chlorine substituent enhances lipophilicity; reduced solubility in water |

| 1-(2-Hydroxy-5-ethylphenyl)ethanone | -OH (2), -C₂H₅ (5) | C₁₀H₁₂O₂ | Ethyl group increases steric bulk; alters metabolic stability |

| 1-(3-Acetyl-2-hydroxy-5-methylphenyl)ethanone | -OH (2), -COCH₃ (3), -CH₃ (5) | C₁₀H₁₀O₃ | Methyl group enhances thermal stability; acetyl at 3-position affects reactivity |

| 1-(5-Chloro-2-nitrophenyl)ethanone | -Cl (5), -NO₂ (2) | C₈H₆ClNO₃ | Nitro group increases electrophilicity; potential toxicity concerns |

Table 2: Bioactivity Comparison

| Compound Name | Target Activity | IC₅₀/EC₅₀ (μM) | Mechanism Notes |

|---|---|---|---|

| This compound | α-Glucosidase inhibition | ~12.5* | Hydroxyl group enhances binding to enzyme active site |

| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone | α-Glucosidase inhibition | 8.2 | Methoxy group at C-4 reduces potency compared to hydroxylated analogues |

| 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone | Antifungal activity | 2.3 | Chlorine and thiophene ring improve membrane penetration |

| 1-(3-Acetyl-2-hydroxy-5-methylphenyl)ethanone | Mtb-DHFR inhibition | 0.45 | Methyl group optimizes hydrophobic interactions with bacterial targets |

Hypothetical value based on structural similarity to and

Data from

Key findings:

- Hydroxylation at the 5-position (as in this compound) improves enzyme inhibition compared to methoxylated derivatives .

- Chlorine or acetyl groups at the 3-position enhance lipophilicity, critical for antimicrobial activity .

Physicochemical Properties

Table 3: Physical Property Comparison

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | 145–147* | 1.2 (Water) | 1.8 |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 97–98 | 0.8 (Water) | 2.1 |

| 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone | 162–164 | 0.05 (Water) | 3.5 |

Data extrapolated from

Biologische Aktivität

Overview

1-(3-Acetyl-5-hydroxyphenyl)ethanone, also known as a derivative of acetophenone, possesses significant biological activities, particularly in the realms of antimicrobial and antioxidant properties. This compound is characterized by a hydroxyl group at the meta position relative to the acetyl group on the benzene ring, which influences its reactivity and biological interactions.

The synthesis of this compound can be achieved through various methods, including bromination of 2-hydroxyacetophenone. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrates a strong ability to neutralize free radicals, which is attributed to the presence of the hydroxyl group that donates hydrogen atoms or electrons.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activity of this compound is primarily linked to its interaction with cellular targets. Its antioxidant properties stem from its ability to donate electrons, thus neutralizing free radicals and reducing oxidative stress in cells. Furthermore, its antimicrobial action is believed to involve the disruption of bacterial cell membranes and interference with enzymatic functions critical for microbial survival.

Study on Antimicrobial Efficacy

In a recent study published in ACS Omega, researchers evaluated the efficacy of this compound against biofilms formed by Candida glabrata. The compound demonstrated an eradication rate of approximately 80%, indicating its potential as a therapeutic agent for biofilm-associated infections .

Antioxidant Evaluation in Animal Models

Another study assessed the antioxidant effects of this compound in an alloxan-induced diabetic rat model. Administration of this compound resulted in significant reductions in oxidative stress markers, suggesting its utility in managing diabetes-related complications .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Therapeutic Applications : Investigating the potential use of this compound in drug formulations targeting infections or oxidative stress-related diseases.

- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets could elucidate pathways involved in its biological effects.

- Formulation Development : Exploring various delivery systems to enhance bioavailability and efficacy in clinical settings.

Q & A

Q. What established synthetic methodologies are available for 1-(3-Acetyl-5-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

The compound can be synthesized via:

- Friedel-Crafts Acylation : Reacting 3-hydroxy-5-substituted benzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Substituent positioning requires careful control to avoid regiochemical ambiguity .

- Fries Rearrangement : Heating phenyl acetate derivatives (e.g., 3-acetoxy-5-hydroxybenzene) at 120–140°C with AlCl₃ to induce acyl group migration .

Q. Key factors affecting yield :

- Catalyst selection : AlCl₃ is preferred for Friedel-Crafts, but bulky substituents may necessitate alternative catalysts (e.g., FeCl₃).

- Solvent polarity : Polar aprotic solvents (e.g., nitrobenzene) enhance Fries rearrangement efficiency .

- Temperature : Excessive heat promotes side reactions, such as hydroxyl group oxidation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry :

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives under varying catalytic conditions?

- Systematic parameter optimization : Use Design of Experiments (DoE) to evaluate the impact of catalyst loading, temperature, and solvent polarity. For example, AlCl₃ may deactivate in protic solvents, necessitating anhydrous conditions .

- Protecting group strategies : Temporarily block the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent unwanted side reactions during acylation .

Q. What advanced analytical approaches are recommended for studying the compound’s interaction with biological targets?

- Fluorinated analogs : Substitute the hydroxyl group with fluorine to enhance metabolic stability and track interactions via ¹⁹F NMR .

- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities with enzymes like cytochrome P450, leveraging structural data from related acetophenone derivatives .

Q. How do competing substituent effects influence the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives?

-

Steric and electronic factors : The 5-hydroxy group directs EAS to the para position (C-4), while the 3-acetyl group deactivates the ring. Use Hammett constants (σ) to predict reactivity:

Substituent σ (meta) σ (para) –OH 0.12 -0.37 –COCH₃ 0.38 0.46 -

Experimental validation : Bromination or nitration reactions under controlled conditions to confirm dominant substitution patterns .

Q. What crystallographic challenges arise when determining the solid-state structure of this compound?

- Hydrogen bonding networks : The hydroxyl and acetyl groups form intermolecular H-bonds, complicating crystal packing. Use low-temperature (100 K) X-ray diffraction to stabilize the lattice .

- Disorder resolution : Partial occupancy of the acetyl group may require refinement software (e.g., SHELXL) to model accurately.

Q. Methodological Notes

- Spectral databases : Cross-reference experimental NMR/IR data with NIST Chemistry WebBook entries for analogous compounds (e.g., 1-(3-hydroxyphenyl)ethanone) .

- Contradiction management : Replicate synthetic protocols from multiple sources (e.g., Friedel-Crafts vs. Fries) to identify reproducibility issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.